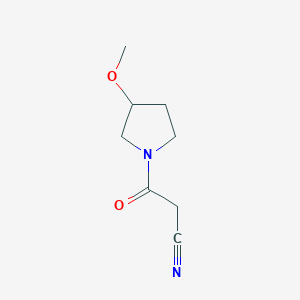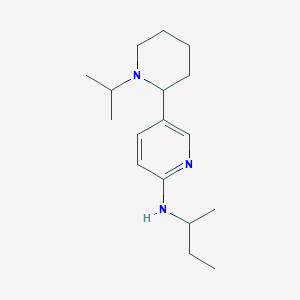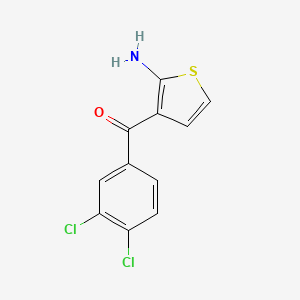![molecular formula C10H5ClIN3 B15228600 4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)
4-Chloro-1-iodoimidazo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-iodoimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by the presence of both chlorine and iodine atoms attached to the imidazoquinoxaline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-iodoimidazo[1,2-a]quinoxaline typically involves the iodination and chlorination of imidazoquinoxaline derivatives. One common method includes the use of iodine and chlorine sources under controlled conditions to achieve the desired substitution on the imidazoquinoxaline ring. For instance, an I2-mediated direct sp3 C–H amination reaction can be employed, which is operationally simple and scalable, providing high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions is crucial for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-iodoimidazo[1,2-a]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), oxidizing agents (e.g., potassium permanganate for oxidation), and reducing agents (e.g., sodium borohydride for reduction). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Chloro-1-iodoimidazo[1,2-a]quinoxaline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-iodoimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Chloro-1-iodoimidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Imidazo[1,2-a]quinoxaline: Lacks the chlorine and iodine substitutions, which may affect its chemical reactivity and biological activity.
4-Chloroimidazo[1,2-a]quinoxaline: Contains only the chlorine substitution, which may result in different chemical and biological properties.
1-Iodoimidazo[1,2-a]quinoxaline: Contains only the iodine substitution, leading to variations in its reactivity and applications.
The presence of both chlorine and iodine atoms in this compound makes it unique and potentially more versatile in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C10H5ClIN3 |
|---|---|
Poids moléculaire |
329.52 g/mol |
Nom IUPAC |
4-chloro-1-iodoimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H5ClIN3/c11-9-10-13-5-8(12)15(10)7-4-2-1-3-6(7)14-9/h1-5H |
Clé InChI |
ODMJRCXOSYQHQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B15228518.png)
![4-Iodoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B15228523.png)
![methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15228538.png)



![2-Methyl-1,5-dioxaspiro[2.3]hexane](/img/structure/B15228557.png)
![Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride](/img/structure/B15228564.png)



![Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15228608.png)
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228610.png)

